molecular formula C15H20N2O3 B7556177 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid

2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid

Cat. No. B7556177
M. Wt: 276.33 g/mol
InChI Key: HMGNBXXEQUFQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid, also known as MPAA, is a chemical compound that has been studied for its potential applications in scientific research. MPAA is a derivative of piperidine, a heterocyclic organic compound that has been used in the synthesis of various drugs and bioactive molecules. In

Mechanism of Action

The mechanism of action of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid involves the modulation of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) subtype. 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid acts as a positive allosteric modulator of NMDA receptors, enhancing their activity and increasing the amplitude of excitatory postsynaptic potentials. This modulation is thought to occur through the binding of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid to a site on the receptor distinct from the glutamate binding site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid have been studied in various experimental models. In vitro studies have shown that 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid enhances the activity of NMDA receptors in a dose-dependent manner, with maximal effects observed at concentrations of 10-100 µM. In vivo studies in rodents have shown that 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid can increase the amplitude of evoked potentials in the hippocampus, a brain region involved in learning and memory.

Advantages and Limitations for Lab Experiments

2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and purify, and its effects on glutamate receptors are well-characterized. However, there are also limitations to its use. 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid has a relatively short half-life in vivo, which may limit its usefulness in animal studies. Additionally, its effects on other neurotransmitter systems and potential side effects have not been extensively studied.

Future Directions

There are several future directions for research on 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid. One area of interest is the development of more potent and selective modulators of NMDA receptors, which may have greater therapeutic potential for neurological disorders. Additionally, the effects of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid on other neurotransmitter systems and potential side effects should be further investigated. Finally, the use of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid in combination with other drugs or therapies should be explored, as it may have synergistic effects with other compounds.

Synthesis Methods

The synthesis of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid involves the reaction of piperidine with 3-methylphenyl isocyanate, followed by hydrolysis of the resulting carbamate. The final product is obtained through acidification and recrystallization. The purity and yield of 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid can be improved through various purification techniques, such as column chromatography and crystallization.

Scientific Research Applications

2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity in the brain. This modulation can lead to changes in neuronal excitability and synaptic strength, which may have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

2-[1-[(3-methylphenyl)carbamoyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-4-2-6-13(8-11)16-15(20)17-7-3-5-12(10-17)9-14(18)19/h2,4,6,8,12H,3,5,7,9-10H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGNBXXEQUFQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid

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